Cas no 1040020-44-7 (methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate)

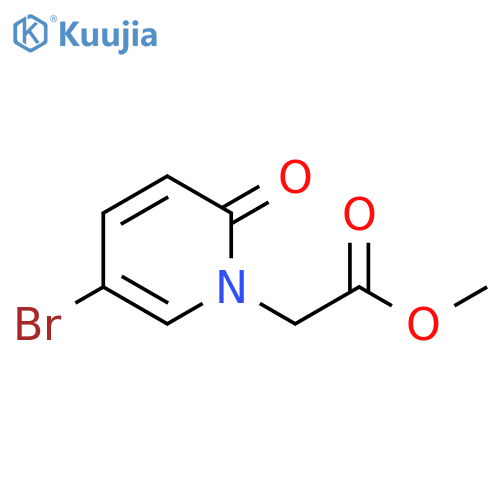

1040020-44-7 structure

商品名:methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

CAS番号:1040020-44-7

MF:C8H8BrNO3

メガワット:246.05802154541

MDL:MFCD11175721

CID:4559670

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 化学的及び物理的性質

名前と識別子

-

- methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

- 1(2H)-Pyridineacetic acid, 5-bromo-2-oxo-, methyl ester

- (5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester

-

- MDL: MFCD11175721

- インチ: 1S/C8H8BrNO3/c1-13-8(12)5-10-4-6(9)2-3-7(10)11/h2-4H,5H2,1H3

- InChIKey: VCMOARQLMCGDMD-UHFFFAOYSA-N

- ほほえんだ: C1(=O)N(CC(OC)=O)C=C(Br)C=C1

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D970189-500mg |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 95% | 500mg |

$665 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-1g |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 96% | 1g |

¥8726.45 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-5g |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 96% | 5g |

¥34958.27 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-5g |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 96% | 5g |

33904.74CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D970189-1g |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 95% | 1g |

$1115 | 2024-07-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD446741-1g |

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate |

1040020-44-7 | 96% | 1g |

¥2709.0 | 2023-04-06 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-50mg |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 96% | 50mg |

1322.95CNY | 2021-05-08 | |

| abcr | AB463160-1g |

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate; . |

1040020-44-7 | 1g |

€1236.00 | 2024-04-20 | ||

| abcr | AB463160-250mg |

Methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate; . |

1040020-44-7 | 250mg |

€509.00 | 2024-04-20 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0532-100mg |

(5-Bromo-2-oxo-2H-pyridin-1-yl)-acetic acid methyl ester |

1040020-44-7 | 96% | 100mg |

¥2177.24 | 2025-01-21 |

methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate 関連文献

-

1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

1040020-44-7 (methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate) 関連製品

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1040020-44-7)methyl 2-(5-bromo-2-oxopyridin-1(2H)-yl)acetate

清らかである:99%

はかる:1g

価格 ($):355.0